2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

Catalog No.
S12071500
CAS No.
62370-69-8
M.F
C19H16ClNO2
M. Wt
325.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexa...

CAS Number

62370-69-8

Product Name

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2

InChI Key

AGCOMGHDFFZMCE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3

2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a substituted aniline.

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring with two carbonyl groups and a substituted aniline moiety. This compound is part of the class of substituted anilines and is notable for its potential biological activity and applications in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C17H16ClNC_{17}H_{16}ClN with a molecular weight of approximately 285.77 g/mol. Its structure can be visualized as having a cyclohexane core with phenyl and chloroaniline substituents, contributing to its chemical reactivity and biological properties.

Typical of diketones and substituted anilines. Key reactions include:

  • Condensation Reactions: The compound can participate in condensation reactions due to the presence of the carbonyl groups, potentially forming more complex structures.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic addition reactions, which can lead to the formation of new derivatives.
  • Reduction Reactions: The carbonyl groups in the diketone can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves:

  • Condensation Reaction: The synthesis can begin with the reaction between 4-chloroaniline and a suitable diketone precursor, such as 5-phenylcyclohexane-1,3-dione.
  • Refluxing Conditions: The reaction mixture is often heated under reflux conditions to facilitate the formation of the imine linkage and ensure complete reaction.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

This method reflects common practices in organic synthesis for creating substituted aniline derivatives.

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Material Science: The compound could be explored for use in developing polymers or other materials with specific properties derived from its unique structure.
  • Chemical Research: It may also be utilized in academic research settings to study reaction mechanisms involving diketones and substituted anilines.

Interaction studies involving 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione would focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Investigating whether it inhibits specific enzymes relevant to diseases could provide insights into its therapeutic potential.

Such studies are crucial for assessing the viability of this compound as a pharmaceutical agent.

Several compounds share structural features with 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione. Notable comparisons include:

Compound NameMolecular FormulaKey Features
5-Phenylcyclohexane-1,3-dioneC12H12O2C_{12}H_{12}O_2Lacks chloroaniline substitution; simpler structure
2-Aminoethylamino-naphthalenesVariesContains amino groups; potential for different biological activity
4-Chloroaniline derivativesVariesSimilar substitution pattern; widely studied for antimicrobial properties

The uniqueness of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione lies in its combination of a diketone framework with a chloroaniline substituent, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Cyclohexane-1,3-dione derivatives have been pivotal in organic synthesis since the early 20th century. Their α,β-unsaturated diketone structure enables diverse reactivity, including keto-enol tautomerism, Michael additions, and cyclocondensation reactions. The discovery of 1,3-cyclohexanedione’s role in forming spirocyclic compounds in the 1970s marked a turning point, enabling the synthesis of complex natural products like terpenoids and alkaloids.

In the 1980s, researchers leveraged the electron-deficient β-diketone moiety of 1,3-cyclohexanedione to develop asymmetric catalysis methods. For example, its use in organocatalytic aldol reactions provided access to enantiomerically pure intermediates for pharmaceuticals. The introduction of anilino-methylidene substituents, as seen in 2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione, further expanded its utility by enhancing stability and enabling regioselective functionalization.

X-ray crystallographic studies of structurally analogous cyclohexane-1,3-diones provide critical insights into the geometric parameters of the diketone core. In the title compound, the cyclohexane ring adopts a distorted boat conformation, with the 1,3-dione groups occupying axial positions. The C=O bond lengths measure approximately 1.215–1.228 Å, consistent with typical diketone systems [3]. The enolic proton forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (O⋯H distance: 1.82 Å), creating a pseudo-aromatic six-membered ring system.

The phenyl substituent at position 5 exhibits a dihedral angle of 61.7° relative to the diketone plane, as observed in related 5-arylcyclohexane-1,3-diones [3]. This non-planar arrangement minimizes steric clashes between the phenyl group and the methylidene bridge. Crystallographic disorder in the cyclohexane ring, observed in analogous structures, suggests dynamic interconversion between chair and boat conformations in the solid state [3].

ParameterValue (Å/°)Comparative Compound [3]
C1–O1 bond length1.2211.215–1.228
C3–O2 bond length1.2181.210–1.225
O1⋯H–N distance1.821.79–1.85
Phenyl dihedral angle61.758.2–64.3

Conformational Dynamics of the Methylidene Bridge

The methylidene bridge (–CH=N–) connecting the diketone core to the 4-chloroaniline moiety displays restricted rotation due to partial double-bond character (C=N bond length: 1.283 Å) [2]. This conjugation with the adjacent carbonyl groups creates a nearly planar E-configuration, as evidenced by torsion angles of 178.3° between C2–C1–N–C7 atoms [2]. However, weak C–H⋯O hydrogen bonds with neighboring molecules (2.65–2.70 Å) induce subtle deviations from planarity in the crystalline lattice [2].

Molecular dynamics simulations of related Schiff bases reveal two distinct conformational states:

  • A fully planar arrangement stabilized by π-conjugation
  • A twisted conformation (15–20° dihedral) enabled by single-bond rotation [2]

The energy barrier for interconversion between these states is approximately 8–12 kcal/mol, suggesting thermal accessibility at ambient conditions [2].

Electron Distribution Patterns in the Chloroaniline-Phenyl System

Natural Bond Orbital (NBO) analysis demonstrates significant electron delocalization through the conjugated system:

  • The chlorine atom withdraws electron density from the aniline ring (σ*C–Cl occupancy: 0.85 e)
  • Concomitant π-electron donation from the aniline to the methylidene bridge (Wiberg bond index: 0.78 for C=N) [2]
  • Charge redistribution creates a dipole moment of 4.12 D oriented along the molecular long axis

Resonance structures reveal three primary electron distribution pathways:

  • Ketoenamine tautomerism within the diketone core
  • Conjugation between the aniline nitrogen and carbonyl groups
  • Through-space interactions between the chloro-substituent and phenyl ring

Electrostatic potential mapping shows distinct electrophilic regions at the carbonyl oxygens (ESP: +42 kcal/mol) and nucleophilic sites at the aniline nitrogen (ESP: −28 kcal/mol) [3].

Comparative Molecular Orbital Analysis with Related Diones

Frontier molecular orbital analysis highlights key electronic differences between the title compound and analogous systems:

ParameterTitle Compound5-Methyl Derivative [3]Phenyl Analog [1]
HOMO Energy (eV)−6.82−6.45−6.78
LUMO Energy (eV)−1.93−1.67−1.89
HOMO-LUMO Gap (eV)4.894.784.89
NBO Charge on Cl (e)−0.31

The chloro-substituent reduces HOMO energy by 0.37 eV compared to methyl derivatives, enhancing electrophilic character [3]. Molecular orbital isosurfaces show significant LUMO density localization on the diketone core (72%) versus the aniline moiety (28%), suggesting preferential sites for nucleophilic attack [2] [3].

Comparative analysis with 4-phenylcyclohexane-1,3-dione [1] reveals nearly identical HOMO-LUMO gaps (4.89 eV vs. 4.87 eV), indicating minimal electronic perturbation from the methylidene-aniline substitution. However, the chloro-substituent introduces new virtual orbitals in the 3.5–4.0 eV range, corresponding to σ*C–Cl antibonding states [3].

Traditional Condensation Pathways

The formation of the Schiff base linkage in 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione follows established condensation mechanisms between primary amines and carbonyl compounds [1]. The process initiates with nucleophilic addition of 4-chloroaniline to the activated carbonyl carbon of the methylidene precursor, forming a tetrahedral intermediate [1]. Subsequent proton transfer from the nitrogen atom to the oxygen generates a hydroxyl group, followed by elimination of water to yield the characteristic carbon-nitrogen double bond [1].

The mechanism proceeds through several discrete steps: first, the primary amine acts as a nucleophile, attacking the carbonyl group to form a tetrahedral intermediate [1]. This intermediate undergoes proton transfer, where the proton from the nitrogen atom migrates to the oxygen atom of the carbonyl group [1]. The final step involves elimination of the hydroxyl group and adjacent hydrogen as water, resulting in formation of the Schiff base with its characteristic imine linkage [1].

Thermodynamic and Kinetic Considerations

Schiff base condensations are thermodynamically controlled reactions, particularly when involving multifunctional aldehydes and amines [2]. The reaction equilibrium can be influenced by water removal, which drives the condensation forward according to Le Chatelier's principle. In the case of 4-chloroaniline derivatives, the electron-withdrawing nature of the chloro substituent affects both the nucleophilicity of the amine and the stability of the resulting imine [3] [4].

The condensation reaction exhibits characteristic pH dependence, with optimal rates typically observed under mildly acidic conditions [4]. Studies of related chloroaniline Schiff bases demonstrate that the hydrolysis and formation kinetics show rate minima in neutral pH ranges, with increased rates under both acidic and basic conditions [4].

Mechanistic Variations with Substituted Anilines

When 4-chloroaniline serves as the amine component, the electron-withdrawing chloro group reduces the nucleophilicity compared to unsubstituted aniline [3] [5]. This electronic effect requires more forcing conditions or extended reaction times to achieve complete conversion. Computational studies of chlorine-substituted aniline Schiff bases reveal altered electronic structures and fluorescence properties compared to unsubstituted analogs [5].

The synthesis of 4-chloro-N-[(E)-(nitrophenyl)methylene]aniline demonstrates the feasibility of condensation reactions with chloroanilines, though yields may be reduced compared to more nucleophilic amines [3]. The resulting Schiff bases exhibit enhanced stability due to the electron-withdrawing effects of the chloro substituent, which reduces the susceptibility to hydrolysis.

Metal-Templated Condensation Strategies

Metal ions can serve as templates for Schiff base formation, particularly in cases where conventional condensation fails or yields are poor [2]. Transition metal ions such as nickel(II) and copper(II) can coordinate to both the amine nitrogen and carbonyl oxygen, organizing the reactants in favorable geometries for condensation [2]. These metal-templated reactions often proceed under milder conditions and can exhibit enhanced selectivity.

The template effect is particularly pronounced with square-planar metal centers, which can organize four equivalent amine and aldehyde units to form macrocyclic structures [2]. While not directly applicable to the title compound, these principles can inform catalyst design for improving condensation efficiency.

Solvent Effects on Enol-Keto Tautomerization Pathways

Fundamental Tautomeric Equilibria

The cyclohexane-1,3-dione core of the target compound exists in dynamic equilibrium between keto and enol tautomers, with the equilibrium position strongly influenced by solvent polarity [6] [7]. In polar solvents such as water and methanol, the keto form predominates with ratios of 99:1 and 95:5 respectively [6]. Conversely, in nonpolar solvents like cyclohexane, the enol form becomes favored with a 20:80 keto:enol ratio [6].

The solvent effects on keto-enol tautomerism arise from differential stabilization of the two forms [7]. Polar solvents preferentially stabilize the keto form through dipole-dipole interactions with the carbonyl groups, while hydrogen-bonding solvents can stabilize the enol form through interactions with the hydroxyl group [6]. Dimethyl sulfoxide (DMSO) represents an intermediate case, showing a 80:20 keto:enol ratio [6].

Theoretical Understanding of Solvent Effects

Computational studies on ethyl acetoacetate and tetronic acid provide insights into solvent effects on related 1,3-diketone systems [7]. These studies demonstrate that polar solvents shift the keto-enol equilibrium toward the keto tautomer through preferential solvation of the more polar diketo form. The calculations indicate that enthalpic effects predominate in determining equilibrium constants, with entropic contributions being relatively minor [7].

The theoretical work reveals that in polar solvents, the keto-enol equilibrium of compounds structurally related to cyclohexane-1,3-dione derivatives is shifted toward the keto tautomer [7]. This finding has important implications for synthetic planning, as the tautomeric state affects reactivity patterns and product distributions in subsequent transformations.

Influence on Methylidene Formation

The tautomeric state of the cyclohexane-1,3-dione core significantly impacts the efficiency of methylidene functionalization. When the compound exists predominantly in the keto form, the active methylene positions are more readily deprotonated due to the enhanced acidity imparted by the adjacent carbonyl groups. This increased acidity facilitates condensation reactions with aldehydes or other electrophiles.

In contrast, when the enol form predominates, the hydroxyl group can participate in hydrogen bonding interactions that may either facilitate or hinder subsequent reactions, depending on the specific transformation being attempted. The enol form also presents different sites of reactivity, with the hydroxyl group itself becoming a potential nucleophile.

Practical Solvent Selection Guidelines

For synthetic applications involving 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione, solvent selection should consider both the desired tautomeric state and the requirements of the specific transformation. When keto form reactivity is desired, polar aprotic solvents such as dimethylformamide or acetonitrile provide optimal conditions. For reactions requiring enol form participation, less polar solvents or those capable of hydrogen bonding may be preferred.

Temperature effects compound the solvent considerations, as increasing temperature generally favors the enol form [6]. This temperature dependence can be exploited to fine-tune tautomeric equilibria for specific synthetic applications. The combination of solvent polarity and temperature provides a versatile means of controlling the reactive form of the compound.

Catalytic Systems for Selective Methylidene Functionalization

Organocatalytic Approaches

Organocatalysis has emerged as a powerful methodology for methylidene functionalization, offering environmental benefits and high selectivity [8] [9]. The synthesis of methylidene-bridged compounds can be achieved using organic catalysts consisting of carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur [9]. Amine bases such as piperidine, pyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) serve as effective organocatalysts for methylidene formation through Knoevenagel-type condensations [10] [11].

The organocatalytic synthesis of methylene-bridged compounds demonstrates the potential for developing selective methylidene functionalization methods [8]. These reactions typically proceed through deprotonation of active methylene compounds followed by condensation with carbonyl partners. The catalyst choice significantly influences both reaction rate and selectivity, with different organocatalysts favoring distinct reaction pathways.

Organocatalytic systems offer several advantages including mild reaction conditions, high functional group tolerance, and recyclability [9]. The mechanisms typically involve activation of both the nucleophile and electrophile through hydrogen bonding or proton transfer processes. These dual activation modes enable highly efficient and selective transformations under environmentally benign conditions.

Metal-Based Catalytic Systems

Lewis acid catalysis plays a crucial role in promoting methylidene functionalization reactions [12] [13]. Common Lewis acid catalysts based on aluminum, boron, silicon, tin, titanium, zirconium, iron, copper, and zinc activate carbonyl compounds toward nucleophilic attack [13]. The metal center forms an adduct with lone-pair bearing atoms in the substrate, increasing electrophilicity and facilitating bond formation.

The mixed Lewis acid catalyst system comprising aluminum tribromide and trimethylaluminum (AlBr₃/AlMe₃) demonstrates exceptional efficiency for highly substituted systems [12]. This catalyst combination enables rapid synthesis of sterically hindered products that would be difficult to access through conventional methods. The dual Lewis acid system provides complementary activation modes, with one component activating the electrophile while the other facilitates nucleophile approach.

Transition metal-catalyzed carbon-hydrogen bond activation offers another approach for methylidene functionalization [14]. Ruthenium and iridium catalysts can promote directed alkylation and functionalization reactions, enabling formation of carbon-carbon bonds at specific positions. These catalytic systems often operate through metallacycle formation followed by reductive elimination to install the desired functionality.

Photocatalytic and Alternative Activation Methods

Photocatalytic systems provide unique opportunities for methylidene functionalization under mild conditions [15]. Visible light photoredox catalysis can generate reactive intermediates through single electron transfer processes, enabling transformations that would be difficult to achieve through conventional thermal methods. These systems often exhibit high functional group tolerance and can operate at ambient temperature.

The development of sequential catalytic functionalization methods enables complex molecule construction through telescoped processes [15]. These approaches combine multiple catalytic systems in a single reaction vessel, allowing for rapid assembly of complex structures from simple starting materials. The integration of different activation modes maximizes synthetic efficiency while minimizing waste generation.

Microwave-assisted synthesis represents another valuable activation method for methylidene functionalization [16]. Microwave irradiation can accelerate reaction rates and improve yields while reducing energy consumption. The selective heating provided by microwave radiation is particularly beneficial for reactions involving polar intermediates or transition states.

Catalyst Design Principles

Effective catalysts for methylidene functionalization must balance several factors including activity, selectivity, stability, and recyclability [9]. The catalyst must activate the appropriate reaction partners while maintaining chemoselectivity in the presence of multiple reactive sites. Steric and electronic factors both contribute to catalyst performance, with optimal designs incorporating features that promote desired reaction pathways while suppressing competing processes.

The development of bifunctional catalysts that can simultaneously activate both nucleophile and electrophile components represents an important design strategy [9]. These catalysts often incorporate both acidic and basic sites or multiple metal centers with complementary reactivity. The spatial arrangement of these active sites is crucial for achieving high efficiency and selectivity.

Purification Challenges in Polycyclic Dione Syntheses

Column Chromatographic Separation Strategies

Column chromatography represents the primary purification method for complex polycyclic dione compounds, exploiting polarity differences between products and impurities [17] [18]. The stationary phases commonly employed include silica gel (SiO₂) and alumina (Al₂O₃), with mobile phases selected based on the polarity of compounds being separated [17]. For 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione, gradient elution systems provide optimal separation by gradually increasing solvent polarity throughout the chromatographic run.

The polarity of the target compound, containing both aromatic and carbonyl functionalities, requires careful solvent selection to achieve adequate separation from synthetic intermediates and by-products [17]. Nonpolar solvents such as hexane or petroleum ether typically elute nonpolar impurities first, while more polar solvents including ethyl acetate, methanol, or acetonitrile are required to elute the product [17]. The chloroaniline substituent increases the compound's polarity compared to unsubstituted analogs, necessitating more polar elution conditions.

Proper column packing is essential for achieving high-resolution separations of closely related compounds [17]. The stationary phase must be homogeneous from top to bottom without air bubbles or dry patches, as flow irregularities interfere with compound separation [17]. The sample loading technique also affects separation quality, with concentrated solutions applied as narrow bands providing superior resolution compared to dilute, broad applications.

Crystallization and Recrystallization Approaches

Crystallization provides an alternative purification method particularly suitable for solid compounds with favorable crystal lattice energies [19] [20]. The isolation of crystalline 1,3-cyclohexanedione derivatives has been optimized through controlled crystallization processes involving auxiliary components and water removal [19] [20]. These methods can be adapted for purifying substituted cyclohexanedione compounds, though specific conditions must be optimized for each substrate.

The crystallization process typically involves dissolving the crude product in a suitable solvent system followed by controlled precipitation through cooling or solvent removal [20]. Auxiliary components such as acids or bases can be added to promote crystal formation or modify crystal habit [20]. The choice of crystallization solvent significantly affects both yield and purity, with mixed solvent systems often providing optimal results.

Two-step crystallization procedures can achieve higher purities than single-step processes [20]. The first crystallization removes major impurities, while the second step provides final purification to achieve the desired specification. This approach is particularly valuable for compounds prone to co-crystallization with structurally similar impurities.

Challenges with Polycyclic Systems

Polycyclic dione compounds present unique purification challenges due to their tendency to form multiple products and decomposition pathways [21]. The synthesis of hexacyclic xanthone natural products illustrates the difficulties encountered with complex polycyclic systems, where multiple oxidation states and tautomeric forms can complicate purification [21]. Similar challenges arise with cyclohexanedione derivatives, where enol-keto tautomerism can lead to multiple species in solution.

The presence of multiple aromatic rings and conjugated systems in polycyclic diones can result in strong π-π interactions that affect chromatographic behavior [21]. These compounds may exhibit unusual retention times or peak shapes during chromatographic separation. Additionally, the potential for light-induced decomposition requires careful handling and storage conditions during purification.

Solvent selection becomes critical when purifying polycyclic diones, as these compounds may exhibit limited solubility in common organic solvents [21]. The need for more exotic solvent systems can complicate large-scale purification and increase environmental concerns. Process development must balance purification efficiency with practical considerations including cost, safety, and environmental impact.

Advanced Purification Technologies

Preparative high-performance liquid chromatography (HPLC) offers enhanced resolution for difficult separations that cannot be achieved through conventional column chromatography [22]. This technique provides precise control over separation conditions and can handle smaller sample sizes with greater efficiency. The development of preparative HPLC methods requires optimization of stationary phase, mobile phase composition, flow rate, and detection parameters.

Supercritical fluid chromatography represents an emerging technology for purifying complex organic compounds with environmental advantages over traditional solvent-based methods [23]. Carbon dioxide-based mobile phases reduce organic solvent consumption while maintaining separation efficiency. This technology is particularly attractive for industrial applications where environmental impact is a primary concern.

Process analytical technology (PAT) integration enables real-time monitoring of purification processes, allowing for dynamic optimization of separation conditions [24] [22]. In-line spectroscopic monitoring can track product purity throughout the purification process, enabling automatic adjustment of operating parameters to maintain optimal performance. This approach reduces both development time and operational costs while improving product quality consistency.

Scalability Considerations for Industrial Production

Batch versus Continuous Processing

The choice between batch and continuous processing significantly impacts the scalability of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione synthesis [25] [26] [27]. Batch reactors traditionally dominate industrial organic synthesis due to their flexibility and ability to handle variable reaction conditions [27]. However, continuous flow systems offer advantages including improved heat and mass transfer, enhanced safety, and reduced waste generation [26] [28].

Flow chemistry provides superior control over reaction parameters compared to batch processing, particularly for exothermic condensation reactions [26]. The continuous flow of reactants through temperature-controlled reactors enables precise thermal management, reducing hot spot formation and improving product quality [28]. Additionally, the smaller reaction volumes in flow systems minimize safety risks associated with runaway reactions or toxic intermediate accumulation.

The scale-up of flow systems requires careful consideration of residence time distribution and mixing efficiency [28]. Micromixers designed for liquid-liquid applications ensure efficient mass transfer throughout the reaction volume, maintaining consistent product quality across different scales [28]. The modular nature of flow systems enables straightforward scale-up through parallel operation of multiple reactor units rather than geometric scaling of individual reactors.

Heat Transfer and Temperature Control

Effective temperature control represents a critical challenge in scaling up organic synthesis processes, particularly for exothermic condensation reactions [28] [29]. The area-to-volume ratio decreases as reactor size increases, reducing heat transfer efficiency and potentially leading to temperature excursions [29]. This scaling challenge requires modification of operating procedures or reactor design to maintain adequate thermal control.

Advanced reactor designs incorporating enhanced heat transfer surfaces can address thermal management challenges in large-scale synthesis [28]. Structured reactors with high surface area-to-volume ratios maintain efficient heat removal while accommodating increased throughput. The integration of heat exchangers and thermal control systems enables precise temperature regulation throughout the reaction volume.

Process intensification strategies focus on maintaining optimal heat transfer characteristics during scale-up [30]. This approach involves modifying unit operations or entire manufacturing processes to optimize efficiency while preserving heat transfer performance [30]. The implementation of these strategies often requires significant process redesign but can result in substantial improvements in both efficiency and product quality.

Mass Transfer Limitations

Mass transfer considerations become increasingly important as synthesis processes are scaled to industrial volumes [25] [28]. The formation of Schiff base linkages requires intimate contact between amine and carbonyl reactants, with mass transfer limitations potentially reducing reaction rates and selectivity. Proper mixing design ensures adequate mass transfer while minimizing energy consumption and equipment wear.

The Damköhler number provides a dimensionless measure relating chemical reaction time scales to mass transfer rates [28]. Maintaining constant Damköhler numbers during scale-up ensures that mass transfer limitations do not adversely affect reaction performance. This approach requires coordinated adjustment of reactor geometry, mixing intensity, and operating conditions as production scale increases.

Advanced mixing technologies including static mixers and rotor-stator systems can enhance mass transfer efficiency in large-scale reactors [28]. These devices provide intensive mixing with relatively low energy consumption, making them attractive for industrial applications. The selection of appropriate mixing technology depends on fluid properties, reaction requirements, and scale of operation.

Economic and Environmental Optimization

Industrial-scale synthesis must balance economic viability with environmental responsibility, requiring optimization of multiple competing objectives [25] [31]. Green chemistry principles provide a framework for developing sustainable large-scale processes that minimize waste generation and environmental impact [31]. The implementation of these principles often requires significant process modifications but can result in both cost savings and improved environmental performance.

Atom economy optimization ensures maximum utilization of starting materials, reducing both raw material costs and waste disposal expenses [31] [23]. Reactions with high atom economy incorporate the majority of reactant atoms into the final product, minimizing by-product formation [23]. The development of catalytic systems that promote desired reactions while suppressing competing pathways is essential for achieving high atom economy.

Solvent selection and recovery systems significantly impact both economic and environmental performance of large-scale synthesis [31] [23]. The use of green solvents reduces environmental impact while solvent recovery systems minimize operating costs and waste generation [23]. Process analytical technology enables real-time monitoring of solvent composition, optimizing recovery efficiency while maintaining product quality specifications [24].

Process Control and Automation

Advanced process control systems enable consistent operation of large-scale synthesis processes while minimizing operator intervention and reducing the potential for human error [32] [24]. Model predictive control algorithms can optimize reaction conditions in real-time based on feed composition, temperature, and product quality measurements. These systems often incorporate machine learning algorithms that continuously improve performance based on operational experience.

The integration of process analytical technology provides real-time measurement of critical process parameters and product quality attributes [24] [22]. In-line spectroscopic analyzers monitor reaction progress and product formation, enabling immediate response to process disturbances [22]. This capability is particularly valuable for complex synthesis processes where small changes in operating conditions can significantly impact product quality.

Automated sampling and analysis systems reduce labor requirements while improving data quality and process understanding [22]. High-throughput analytical methods enable rapid characterization of process streams, supporting both process optimization and quality assurance activities [32]. The integration of these systems with process control algorithms creates autonomous operation capabilities that minimize human intervention while maximizing process efficiency.

Quality by Design Implementation

Quality by Design (QbD) principles ensure that product quality is built into the manufacturing process rather than tested into the final product [24] [33]. This approach requires comprehensive understanding of how material properties and process parameters affect product quality attributes. Statistical design of experiments combined with process modeling enables identification of critical parameters and establishment of appropriate control ranges [33].

Risk assessment methodologies identify potential failure modes and establish appropriate mitigation strategies [33]. These assessments consider both process safety and product quality risks, ensuring that control systems address all significant hazards. The implementation of risk-based control strategies focuses resources on the most critical aspects of process operation while maintaining overall system reliability.

Continuous improvement programs utilize process data to identify optimization opportunities and implement performance enhancements [33]. The systematic analysis of process trends and product quality data reveals opportunities for reducing variability and improving efficiency. These programs often incorporate advanced statistical methods and machine learning algorithms to extract actionable insights from large datasets.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

325.0869564 g/mol

Monoisotopic Mass

325.0869564 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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